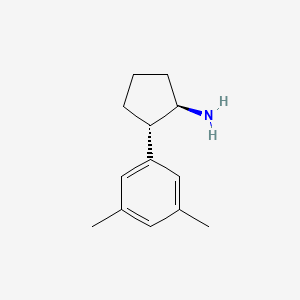
Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C14H17NO3 . It is also known by its IUPAC name, methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: 1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 . This indicates that the compound contains a pyrrolidine ring, a phenylethyl group, and a carboxylate group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.29 . More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Cancer Research
Pyrrolidine derivatives have been studied for their potential as inhibitors of enzymes like EZH2, which are implicated in cancer aggressiveness and metastasis. The steric hindrance provided by substituents on the pyrrolidine ring can be crucial for activity .
Drug Discovery
The pyrrolidine scaffold is versatile in drug discovery, often used to create bioactive compounds with nitrogen-containing heterocyclic structures. Stereochemical groups attached to this scaffold can influence the activity of drugs targeting nuclear hormone receptors involved in autoimmune diseases .
Medicinal Chemistry
Compounds with pyrrolidine structures serve as ‘privileged scaffolds’ in medicinal chemistry due to their biological activities. They are often explored for the synthesis of novel therapeutic agents .
Library Synthesis
Pyrrolidine derivatives can be used in parallel solution-phase synthesis approaches to create libraries of compounds for screening purposes. This can aid in the rapid identification of potential drug candidates .
Safety And Hazards
properties
IUPAC Name |
methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-9-13(16)15(10-12)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFLHDOLZAQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)
![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)
![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)

![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)



![4-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2904421.png)

![ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904425.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2904426.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2904427.png)